Resolution of Finerenone: Diastereomeric Salt Solubility Differential Compared to Ditoluoyl Tartaric Acid
In the chiral resolution of Finerenone (S-Fin), the solubility difference between diastereomeric salt pairs formed with (+)-Dibenzoyl-D-tartaric acid (D-DBTA) was 31.26 mg/mL in ethanol–water. This differential is approximately 25‑fold greater than that observed with ditoluoyl tartaric acid (D-DTTA), which produced a solubility difference of only 1.25 mg/mL under identical conditions [1]. The larger solubility gap with D-DBTA translates directly to more facile crystallization-based enantioseparation. While Di-o-toluoyl-D-tartaric acid (D-DOTA) achieved a higher solubility differential (96.68 mg/mL) and approximately 10% higher enantiomeric excess, D-DBTA remains the more established and widely accessible option for substrates where extreme separation efficiency is not the sole criterion [1]. Single-crystal analysis further revealed that D-DBTA forms ethanol solvates upon salt formation, whereas D-DOTA forms hydrates, highlighting distinct solvent inclusion behaviors that affect crystallization thermodynamics [1].
| Evidence Dimension | Solubility difference between diastereomeric salt pairs |
|---|---|
| Target Compound Data | 31.26 mg/mL |
| Comparator Or Baseline | Ditoluoyl tartaric acid (D-DTTA): 1.25 mg/mL; Di-o-toluoyl-D-tartaric acid (D-DOTA): 96.68 mg/mL |
| Quantified Difference | 25‑fold larger than D-DTTA; approximately one‑third of D-DOTA |
| Conditions | Ethanol–water solvent system; Finerenone (S-Fin/R-Fin) as racemic substrate |
Why This Matters
A larger diastereomeric solubility differential directly correlates with higher resolution efficiency and more robust crystallization process control, reducing the risk of failed enantioseparation during scale‑up.
- [1] Ge S, Fu M, Yang Q, et al. Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d‑Tartaric Acid Derivatives. 2025. View Source
